2-amino-4-(3,5-difluorophenyl)-1,3-thiazole
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Overview
Description
2-amino-4-(3,5-difluorophenyl)-1,3-thiazole is an organofluorine compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(3,5-difluorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
It is known that thiazole derivatives can interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(3,5-Difluorophenyl)thiazol-2-amine are largely determined by its thiazole core . Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Given the biological activities of other thiazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole typically involves the reaction of 3,5-difluoroaniline with a thioamide. One common method is the cyclization of 3,5-difluoroaniline with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
2-amino-4-(3,5-difluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom. Common reagents for these reactions include halogens and nitrating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
2-amino-4-(3,5-difluorophenyl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties
Comparison with Similar Compounds
2-amino-4-(3,5-difluorophenyl)-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with a broad range of biological activities, including antimicrobial and anticancer properties.
4-(3,4-Difluorophenyl)thiazol-2-amine: A closely related compound with similar chemical properties but different biological activities.
5-(3,5-Difluorophenyl)thiazol-2-amine:
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of thiazole derivatives.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGBSHUJYGXFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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